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Compound of Interest

Compound Name: 9,17-Octadecadienal, (Z)-

Cat. No.: B14641822 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

the long-chain unsaturated aldehyde, (Z)-9,17-Octadecadienal. The information is presented to

be a valuable resource for researchers in various fields, including but not limited to pheromone

synthesis, lipidomics, and the development of novel therapeutic agents. This document details

the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR)

spectroscopic characteristics of the compound, alongside generalized experimental protocols

for these analytical techniques.

Core Spectroscopic Data
The following tables summarize the key quantitative data available for (Z)-9,17-Octadecadienal,

providing a clear and concise reference for its spectroscopic signature.

Table 1: ¹³C NMR Spectroscopic Data
While a definitive peer-reviewed publication detailing the complete assignment of the ¹³C NMR

spectrum for (Z)-9,17-Octadecadienal is not publicly available, data from spectroscopic

databases indicate its existence. The expected chemical shifts are generally predictable based

on the structure of a long-chain aldehyde with two double bonds.
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Carbon Atom Expected Chemical Shift (ppm)

C=O (Aldehyde) ~202

C=C (Olefinic) ~128-132

CH₂ adjacent to C=O ~44

CH₂ adjacent to C=C ~27-33

Aliphatic CH₂ ~22-30

CH₃ (Terminal) ~14

Note: These are estimated values. Actual chemical shifts can vary based on solvent and

experimental conditions.

Table 2: Mass Spectrometry Data (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) data for (Z)-9,17-Octadecadienal is

available through the National Institute of Standards and Technology (NIST) Mass

Spectrometry Data Center.[1] The key identifying features from the mass spectrum are

presented below.

Parameter Value Source

Molecular Weight 264.4 g/mol PubChem[1]

Top Peak (m/z) 67 NIST[1]

2nd Highest Peak (m/z) 81 NIST[1]

3rd Highest Peak (m/z) 41 NIST[1]

Kovats Retention Index

(Standard Non-Polar)
2297 NIST[1]

Kovats Retention Index

(Standard Polar)
2372 NIST[1]

Table 3: Infrared (IR) Spectroscopy Data
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A vapor phase IR spectrum for (Z)-9,17-Octadecadienal is noted in public databases.[1] The

characteristic absorption bands for a long-chain unsaturated aldehyde are expected in the

following regions.

Functional Group Expected Absorption Band (cm⁻¹)

C=O (Aldehyde) Stretch ~1720-1740

C-H (Aldehyde) Stretch ~2720 and ~2820

C=C (Olefinic) Stretch ~1640-1680

=C-H (Olefinic) Bend ~675-1000

C-H (Aliphatic) Stretch ~2850-2960

Experimental Protocols
The following sections describe generalized, yet detailed, methodologies for the acquisition of

the spectroscopic data presented above. These protocols are based on standard practices for

the analysis of long-chain unsaturated aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A typical protocol for obtaining a ¹³C NMR spectrum of a long-chain aldehyde like (Z)-9,17-

Octadecadienal would involve the following steps:

Sample Preparation: A sample of approximately 10-50 mg of (Z)-9,17-Octadecadienal is

dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or C₆D₆). A small amount of a

reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration

(0 ppm).

Instrumentation: The spectrum is acquired on a high-field NMR spectrometer, typically

operating at a frequency of 100 MHz or higher for ¹³C nuclei.

Data Acquisition: A standard pulse program for ¹³C NMR with proton decoupling is used. Key

parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a

relaxation delay that allows for the quantitative observation of all carbon signals, and a
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spectral width that encompasses the expected chemical shift range for all carbon atoms in

the molecule.

Mass Spectrometry (GC-MS)
The GC-MS data for (Z)-9,17-Octadecadienal is typically obtained using a gas chromatograph

coupled to a mass spectrometer. A representative protocol is as follows:

Sample Introduction: A dilute solution of the analyte in a volatile organic solvent (e.g., hexane

or dichloromethane) is injected into the GC inlet.

Gas Chromatography: The sample is vaporized and carried by an inert gas (e.g., helium or

hydrogen) through a capillary column (e.g., a non-polar HP-1 or a polar CP-Wax 52CB

column). The oven temperature is programmed to ramp up, allowing for the separation of the

components of the sample based on their boiling points and interactions with the column's

stationary phase.

Mass Spectrometry: As (Z)-9,17-Octadecadienal elutes from the GC column, it enters the

mass spectrometer. Electron ionization (EI) is a common method for generating ions, which

are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a

quadrupole). The detector records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
For a vapor phase IR spectrum, the following methodology is generally employed:

Sample Preparation: A small amount of the liquid sample is injected into a heated gas cell.

The temperature is maintained at a level sufficient to keep the compound in the vapor phase

without causing thermal decomposition.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the

spectrum.

Data Acquisition: An infrared beam is passed through the gas cell. The detector measures

the amount of light that is transmitted through the sample at each wavelength. The resulting

interferogram is then mathematically converted into an absorbance or transmittance

spectrum using a Fourier transform.
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Signaling Pathways and Experimental Workflows
Long-chain unsaturated aldehydes, such as (Z)-9,17-Octadecadienal, are known to be involved

in various biological processes, particularly as insect pheromones. The biosynthesis of these

compounds typically originates from fatty acid metabolism. Below is a generalized diagram of a

moth pheromone biosynthesis pathway, which illustrates the potential synthetic route for an 18-

carbon di-unsaturated aldehyde.

Acetyl-CoA Fatty Acid Synthase
(FAS)

C18 Saturated Fatty Acid
(e.g., Stearic Acid) Δ9-Desaturase C18 Monounsaturated Fatty Acid

(e.g., Oleic Acid) Another Desaturase C18 Diunsaturated Fatty Acid Fatty Acyl-CoA Reductase
(FAR) Fatty Alcohol Alcohol Oxidase (Z)-9,17-Octadecadienal

Click to download full resolution via product page

Caption: Generalized biosynthetic pathway for an 18-carbon di-unsaturated aldehyde insect

pheromone.

The diagram above illustrates a plausible biosynthetic pathway for (Z)-9,17-Octadecadienal,

starting from acetyl-CoA and proceeding through fatty acid synthesis, desaturation, reduction,

and finally oxidation to the aldehyde. This pathway is a common route for the production of

moth sex pheromones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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